T-705RTP (sodium)

Influenza virus RNA-dependent RNA polymerase GTP-competitive inhibition

T-705RTP sodium is the fully phosphorylated active metabolite of favipiravir, supplied as a ready-to-use triphosphate that eliminates cell type-dependent kinase activation variability (3–320 pmol/10⁶ cells). As a GTP-competitive influenza RdRp inhibitor with well-characterized IC50 (0.14 μM) and Ki (1.52 μM) values, it serves as the definitive reference standard for enzymatic assays, lethal mutagenesis studies, and intracellular PK quantification via validated LC-MS/MS. Distinct from remdesivir-TP (ATP analog) and 2CM-CTP (chain terminator), T-705RTP uniquely targets the GTP binding pocket while acting as a mixed-type inhibitor toward CTP. Choose this compound when reproducible, kinase-independent activity is required across cell-free systems and comparative cell line panels.

Molecular Formula C10H12FN3Na3O15P3
Molecular Weight 595.10 g/mol
Cat. No. B12422867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-705RTP (sodium)
Molecular FormulaC10H12FN3Na3O15P3
Molecular Weight595.10 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H15FN3O15P3.3Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);;;/q;3*+1/p-3/t3-,6-,7-,10-;;;/m1.../s1
InChIKeyCFMWUTASDBAFHM-WWLFAJFDSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-705RTP (Sodium): Active Triphosphate Metabolite of Favipiravir with GTP-Competitive RNA Polymerase Inhibition (IC50 = 0.14 μM)


T-705RTP (sodium), also known as favipiravir ribofuranosyl-5′-triphosphate (F-RTP), is the active intracellular triphosphate metabolite of the broad-spectrum antiviral prodrug T-705 (favipiravir) [1]. As a purine nucleotide analog, it selectively inhibits RNA-dependent RNA polymerase (RdRp) of RNA viruses, primarily acting as a GTP-competitive inhibitor with an IC50 of 0.14 μM and a Ki of 1.52 μM against influenza virus RdRp [2]. The compound is the direct effector molecule responsible for the antiviral activity of favipiravir and is widely utilized as a reference standard in enzymatic assays, structural biology studies, and antiviral mechanism research [3].

Why T-705RTP (Sodium) Cannot Be Interchanged with Other Purine Nucleotide Analogs or Unphosphorylated Prodrugs


Generic substitution of T-705RTP with alternative nucleotide analog triphosphates or with the unphosphorylated favipiravir prodrug is not scientifically valid. Unlike prodrugs such as T-705 or T-1105, which require cell type-dependent enzymatic activation and exhibit highly variable intracellular RTP accumulation (ranging from 3 to 320 pmol/10⁶ cells depending on extracellular concentration) [1], T-705RTP sodium provides the fully active molecular entity for direct in vitro use without reliance on cellular kinases [2]. Furthermore, T-705RTP displays a distinct inhibitory profile compared to other purine analog triphosphates: it competitively inhibits ATP and GTP incorporation while acting noncompetitively toward UTP and in a mixed-type manner toward CTP [3]. In contrast, remdesivir triphosphate acts exclusively as an ATP analog with delayed chain termination at position i+3 [4], and 2′-C-methyl-cytidine triphosphate (2CM-CTP) acts as a CTP-competitive classic chain terminator [5]. These mechanistic divergences preclude functional interchangeability in enzymatic assays and antiviral research applications.

Quantitative Differentiation Evidence for T-705RTP (Sodium) Relative to Key Comparator Nucleotide Analogs


GTP-Competitive Inhibition of Influenza Virus RdRp: T-705RTP (IC50 = 0.14 μM, Ki = 1.52 μM) versus Remdesivir-TP (MERS-CoV RdRp IC50 = 0.032 μM)

T-705RTP sodium exhibits selective, GTP-competitive inhibition of influenza virus RNA-dependent RNA polymerase (RdRp) with an IC50 of 0.14 μM and a Ki of 1.52 μM [1]. In contrast, remdesivir triphosphate (RDV-TP), a comparator ATP-analog triphosphate, inhibits MERS-CoV RdRp with an IC50 of 0.032 μM and competes selectively with ATP rather than GTP [2]. T-705RTP also inhibits the incorporation of ATP in a competitive manner (Ki of 7.72 μM) and acts as a mixed-type inhibitor toward CTP (Ki of 11.3 μM) and noncompetitive toward UTP .

Influenza virus RNA-dependent RNA polymerase GTP-competitive inhibition

Ambiguous Base-Pairing and Lethal Mutagenesis Mechanism: T-705RTP (19-30× Discrimination) versus 3′-Deoxy GTP (4,900× Discrimination)

T-705RTP is incorporated by influenza A virus polymerase as both a guanosine and adenosine analog, with discrimination factors of approximately 19-fold relative to natural GTP and 30-fold relative to ATP [1]. This ambiguous base-pairing property enables T-705RTP to induce lethal mutagenesis rather than classic chain termination. In direct head-to-head comparison within the same study, 3′-deoxy GTP (a classic chain terminator) exhibited a discrimination factor of 4,900-fold relative to natural GTP, indicating that T-705RTP is a far more efficient substrate for viral polymerase (~258-fold lower discrimination than 3′-deoxy GTP) [1]. Single T-705RTP incorporation does not efficiently block RNA synthesis; two consecutive incorporation events are required to prevent further primer extension [2]. In vivo studies confirm that T-705 treatment induces G→A and C→T transversion mutations, increasing mutation frequency to generate nonviable viral phenotypes without selecting for specific resistance mutations in PB1, PB2, PA, or NP proteins [3].

Lethal mutagenesis Nucleotide incorporation kinetics Chain termination mechanism

Cell Type-Dependent Activation Efficiency: T-705RTP Bypasses Metabolic Bottlenecks Limiting T-1105 Prodrug Conversion

The non-fluorinated T-705 analog T-1105 requires intracellular conversion to its active triphosphate form (T-1105-RTP) but exhibits pronounced cell line-dependent activation. In MDCK cells, T-1105-RTP accumulation is markedly higher than T-705-RTP; however, in A549, Vero, and HEK293T cells, T-1105 activation is severely hindered by inefficient conversion of the ribonucleoside monophosphate (RMP) to the diphosphate (RDP) intermediate, resulting in higher T-705-RTP levels and superior antiviral potency of T-705 in these cell lines [1]. T-705RTP sodium, as the pre-formed active triphosphate, completely bypasses these cell type-dependent metabolic bottlenecks, providing direct and consistent activity irrespective of cellular kinase expression profiles [2]. The chemical stability of ribosylated T-705 derivatives is also noted to be lower than T-1105 derivatives, which may explain the generally higher antiviral activity of T-1105-derivatives observed in some comparative studies [3].

Intracellular metabolism Prodrug activation Nucleotide analog phosphorylation

Resistance Profile Differentiation: T-705RTP Lethal Mutagenesis Prevents Selection of Specific Resistance Mutations versus Remdesivir and Sofosbuvir

T-705 treatment, mediated by T-705RTP, does not select for specific resistance mutations in influenza virus polymerase proteins (PB1, PB2, PA, NP) during serial passage, and phenotypic assays confirm that no T-705-resistant variants are selected [1]. Instead, the lethal mutagenesis mechanism increases overall mutation frequency to generate nonviable viral phenotypes. In contrast, nucleotide analogs that act via chain termination select for defined resistance mutations: sofosbuvir selects for the S282T mutation in HCV NS5B (S604T in WNV RdRp), which confers measurable resistance [2]; remdesivir can select for mutations in SARS-CoV-2 RdRp that reduce susceptibility. T-705RTP's unique resistance profile is attributed to the essential nature of the lysine residue at position 229 in PB1 of influenza virus polymerase, where only the K229R substitution retains replicon activity while conferring resistance, but this mutation severely impairs viral fitness [3].

Antiviral resistance Lethal mutagenesis RdRp mutation

Host Polymerase Selectivity: T-705RTP Exhibits 2,650× Greater Selectivity for Influenza RdRp versus Human RNA Polymerase II (IC50 = 905 μM)

T-705RTP demonstrates high selectivity for viral RNA-dependent RNA polymerase over host polymerases. Human RNA polymerase II is inhibited with an IC50 of 905 μM, while human DNA polymerases α, β, and γ exhibit IC50 values greater than 1 mM (i.e., >1000 μM) . This corresponds to a selectivity index of approximately 2,650-fold for influenza virus RdRp (IC50 = 0.341 μM for favipiravir-RTP in the referenced assay) over human RNA polymerase II . In norovirus polymerase studies, T-705 RTP and 2CM-CTP both displayed low levels of enzyme selectivity, as they were both recognized as substrates by human mitochondrial RNA polymerase, though the level of discrimination by the human enzyme was increased with a novel 2′-C-methyl substituted T-705 RTP analog [1]. As a comparator, remdesivir triphosphate exhibits 3.65-fold selectivity for SARS-CoV-2 RdRp over natural ATP substrate incorporation [2], and sofosbuvir triphosphate (GS-461203) is reported to be neither an inhibitor of human DNA and RNA polymerases nor mitochondrial RNA polymerase [3].

Selectivity index Host cell polymerase Therapeutic window

Intracellular Accumulation and Catabolism: T-705RTP Reaches 320 pmol/10⁶ Cells with Half-Life of 5.6 ± 0.6 h

The intracellular accumulation of T-705RTP from the prodrug T-705 follows a predictable dose-response relationship. In uninfected MDCK cells exposed to extracellular T-705 for 24 h, T-705RTP accumulation increases linearly from 3 pmol/10⁶ cells at 1 μM extracellular T-705 to 320 pmol/10⁶ cells at 1000 μM extracellular T-705, approaching maximum levels by 9 h [1]. Catabolism of T-705RTP after removal of extracellular T-705 occurs with a half-life of 5.6 ± 0.6 h [1]. A validated LC-MS/MS method has been established for quantification of T-705RTP in human peripheral blood mononuclear cells (PBMCs) over the range of 24-2280 pmol/sample, enabling accurate intracellular pharmacokinetic characterization [2]. For comparison, ribavirin triphosphate, a broader-spectrum nucleotide analog, inhibits intracellular GTP pools at 100-fold lower extracellular concentrations than T-705, which helps explain ribavirin's greater toxicity [3].

Intracellular pharmacokinetics Nucleotide analog metabolism PBMC quantification

Optimized Research and Procurement Applications for T-705RTP (Sodium) Based on Quantitative Differentiation Evidence


Influenza Virus RNA Polymerase Enzymatic Assays Requiring GTP-Competitive Inhibition

T-705RTP sodium is the compound of choice for in vitro enzymatic assays measuring influenza virus RNA-dependent RNA polymerase (RdRp) activity where GTP-competitive inhibition is the parameter of interest. With a well-characterized IC50 of 0.14 μM and Ki of 1.52 μM for GTP-competitive inhibition [1], T-705RTP provides a reliable reference inhibitor for high-throughput screening of novel influenza polymerase inhibitors, enzyme kinetic studies using Lineweaver-Burk analysis, and validation of GTP-binding site pharmacophores. Unlike remdesivir triphosphate, which acts exclusively as an ATP analog with 3.65-fold selectivity [2], T-705RTP uniquely targets the GTP binding pocket while also competitively inhibiting ATP incorporation (Ki = 7.72 μM) and acting as a mixed-type inhibitor toward CTP (Ki = 11.3 μM) .

Lethal Mutagenesis Mechanism Studies in RNA Virus Replication

Researchers investigating lethal mutagenesis as an antiviral strategy require T-705RTP sodium as the reference compound due to its unique ambiguous base-pairing properties. T-705RTP is recognized by influenza A virus polymerase as both a guanosine and adenosine analog with discrimination factors of only 19-fold (vs GTP) and 30-fold (vs ATP), enabling efficient incorporation and subsequent G→A and C→T transversion mutations [1]. In head-to-head comparison, 3′-deoxy GTP exhibits a 4,900-fold discrimination factor, demonstrating that classic chain terminators cannot replicate the mutagenic mechanism [1]. Studies requiring induction of lethal mutagenesis without selection of specific resistance mutations in PB1, PB2, PA, or NP proteins should prioritize T-705RTP over chain-terminating analogs [3].

Cell-Free and Cell-Based Systems Requiring Bypass of Prodrug Activation Variability

T-705RTP sodium is the preferred compound for experimental systems where cell type-dependent variation in prodrug activation would confound interpretation. Studies demonstrate that T-1105 (the non-fluorinated T-705 analog) exhibits markedly different RTP accumulation across cell lines: higher than T-705-RTP in MDCK cells but severely impaired in A549, Vero, and HEK293T cells due to an RMP→RDP conversion bottleneck [4]. T-705RTP sodium, as the pre-formed active triphosphate, bypasses all cellular kinase-dependent activation steps, providing consistent activity regardless of cell type or kinase expression profile. This is critical for enzymatic assays, cell-free transcription/replication systems, and comparative studies across multiple cell lines where prodrug activation efficiency is an unwanted variable [5].

Intracellular Pharmacokinetic and Pharmacodynamic Modeling Studies

T-705RTP sodium serves as the analytical reference standard for studies quantifying intracellular accumulation of the active favipiravir metabolite. A validated LC-MS/MS method exists for determination of T-705RTP in human PBMCs over the range of 24-2280 pmol/sample [6], enabling accurate characterization of intracellular pharmacokinetics in clinical and preclinical samples. The well-defined accumulation kinetics (linear increase from 3 to 320 pmol/10⁶ cells over 1-1000 μM extracellular T-705) and catabolic half-life (5.6 ± 0.6 h) [7] provide a quantitative framework for PK/PD modeling and dose selection optimization. This validated analytical methodology has been successfully applied to patient samples from the AGILE CST-6 clinical trial [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-705RTP (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.